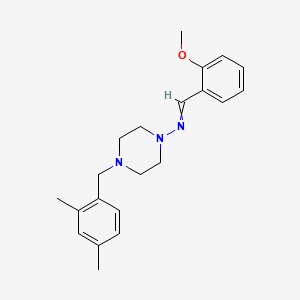![molecular formula C19H25NO3 B5841589 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide, also known as A-796260, is a selective agonist for the kappa-opioid receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of pain, addiction, and depression.
Mecanismo De Acción
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide selectively binds to the kappa-opioid receptor, which is involved in the modulation of pain, addiction, and mood. Activation of the kappa-opioid receptor by 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide results in the inhibition of neurotransmitter release, leading to analgesic and antidepressant effects.
Biochemical and Physiological Effects:
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been shown to produce analgesia and reduce opioid withdrawal symptoms in animal models. Additionally, it has been shown to have antidepressant effects in animal models of depression. 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has also been shown to have a low potential for abuse and dependence compared to traditional opioid medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide in lab experiments is its selectivity for the kappa-opioid receptor, which allows for more precise targeting of this receptor subtype. However, one limitation of using 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide in lab experiments is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Direcciones Futuras
There are several future directions for research on 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide. One area of interest is the development of more potent and selective kappa-opioid receptor agonists for the treatment of pain and addiction. Additionally, further studies are needed to fully understand the mechanisms underlying the antidepressant effects of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide and its potential use in the treatment of depression. Finally, research is needed to optimize the pharmacokinetics and pharmacodynamics of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide to improve its efficacy and reduce its potential for adverse effects.
Métodos De Síntesis
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide involves the reaction of 4-tert-butylphenol with epichlorohydrin to form 4-tert-butylphenol glycidyl ether. This intermediate is then reacted with N-isopropylamine and furfurylamine to yield the final product, 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide.
Aplicaciones Científicas De Investigación
5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown promise in reducing pain and opioid addiction without producing the unwanted side effects associated with traditional opioid medications. Additionally, 5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide has been shown to have antidepressant effects in animal models.
Propiedades
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-13(2)20-18(21)17-11-10-16(23-17)12-22-15-8-6-14(7-9-15)19(3,4)5/h6-11,13H,12H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHACNLAFDUJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B5841519.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)


![4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5841538.png)
![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)
![4-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5841546.png)

![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5841557.png)
![1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5841569.png)


![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)